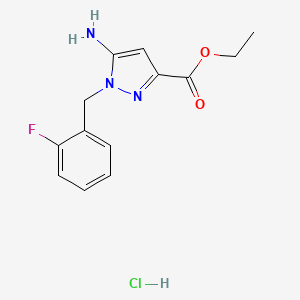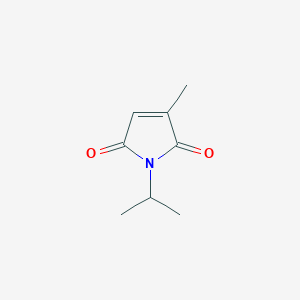
1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with isopropylamine, followed by cyclization to form the pyrrole ring. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
科学的研究の応用
1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
作用機序
The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
1-Methyl-1H-pyrrole-2,5-dione: This compound shares a similar pyrrole ring structure but lacks the isopropyl group, resulting in different chemical properties and reactivity.
3-Methyl-1H-pyrrole-2,5-dione: Another similar compound with a methyl group at the 3-position, affecting its chemical behavior and applications.
Uniqueness: 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione is unique due to the presence of both isopropyl and methyl groups, which influence its steric and electronic properties. These modifications can enhance its reactivity and specificity in various chemical and biological processes .
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-methyl-1-propan-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-5(2)9-7(10)4-6(3)8(9)11/h4-5H,1-3H3 |
InChIキー |
CFQLUSSNTFQXIU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C1=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


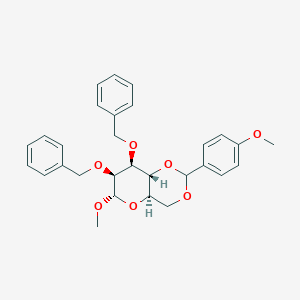

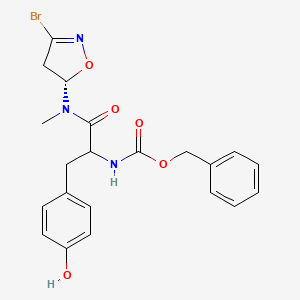
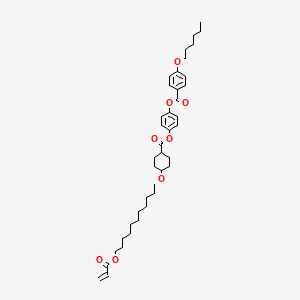
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)

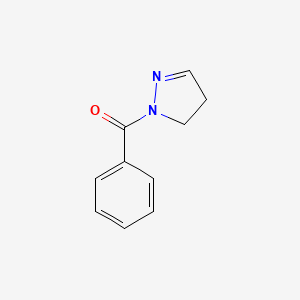
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
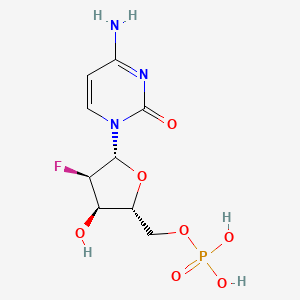
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
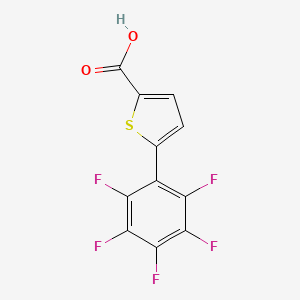
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

